![molecular formula C19H25N3O B1387088 (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024869-99-5](/img/structure/B1387088.png)
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a piperazine ring, a benzyl group, and a nitrile group, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile likely involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the addition of the nitrile group. Common synthetic routes may include:
Formation of Piperazine Ring: This could be achieved through the cyclization of appropriate diamines.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Addition of Nitrile Group: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-(4-methylpiperazinyl)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-(4-ethylpiperazinyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile lies in its specific structural features, such as the benzyl group and the nitrile group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a piperazine moiety with a ketone and nitrile functional group. The molecular formula is with a molecular weight of approximately 312.41 g/mol. Its structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies suggest that the compound may inhibit certain enzymatic activities, particularly those related to neurotransmitter regulation. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter degradation.
Table 1: Summary of Biological Activities
Activity | Target | Effect |
---|---|---|
Inhibition of AChE | Acetylcholinesterase | Improves cognitive function |
Antimicrobial properties | Various bacterial strains | Exhibits inhibitory effects |
Anticancer activity | Cancer cell lines | Induces apoptosis |
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits significant inhibitory activity against AChE. A study demonstrated that at concentrations of 100 µM and 300 µM, the compound showed varying degrees of inhibition, with the most potent derivatives achieving up to 75% inhibition at higher concentrations . This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it possesses moderate antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria.
Anticancer Potential
The compound's anticancer properties have been explored through various assays on cancer cell lines. Results suggest that it can induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent . The structure-activity relationship (SAR) studies have identified key functional groups responsible for its biological activity.
Case Studies
- Cognitive Enhancement in Animal Models : In a controlled study involving mice, administration of the compound resulted in improved memory retention in tasks requiring short-term memory recall. The results were compared against a known AChE inhibitor, donepezil, demonstrating comparable efficacy .
- Antibacterial Efficacy : A recent study tested the compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited significant bactericidal activity, suggesting its potential as a new antibiotic agent.
Properties
IUPAC Name |
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-19(2,3)18(23)17(13-20)15-22-11-9-21(10-12-22)14-16-7-5-4-6-8-16/h4-8,15H,9-12,14H2,1-3H3/b17-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZXINZAJNEIP-ICFOKQHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\N1CCN(CC1)CC2=CC=CC=C2)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.